molecular formula C16H20N2O B2367588 N-[2-(1H-indol-3-yl)ethyl]-4-methylpent-2-enamide CAS No. 1020251-92-6

N-[2-(1H-indol-3-yl)ethyl]-4-methylpent-2-enamide

Cat. No.: B2367588
CAS No.: 1020251-92-6
M. Wt: 256.349
InChI Key: JWHPGSCNOXLGCK-UHFFFAOYSA-N
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Description

“N-[2-(1H-indol-3-yl)ethyl]-4-methylpent-2-enamide” is a compound that has been synthesized in various studies . It is a derivative of tryptamine, a biogenic amine that naturally occurs in plants, animals, and microorganisms . Tryptamine derivatives play a fundamental role in the human body and are involved in the regulation and modulation of multiple processes within the central nervous system .


Synthesis Analysis

The compound has been synthesized in high yield in the reaction between tryptamine and other compounds such as naproxen . An easy synthetic procedure for amide synthesis is the DCC-mediated (N, N’-dicyclohexylcarbodiimide) coupling between carboxylic acids and amines . DCC is commonly used for the preparation of esters, amides, or anhydrides .


Molecular Structure Analysis

The structure of the newly synthesized compound was determined by nuclear magnetic resonance (NMR) (1H, 13C-NMR), UV, IR, and mass spectral data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include the reaction between tryptamine and other compounds, facilitated by DCC . DCC reacts with the carboxyl group of the other compound to produce an activated acylating agent that reacts with the amino group of tryptamine to form an amide bond .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” were analyzed using 1H, 13C-NMR, UV, IR, and mass spectral data .

Scientific Research Applications

Synthesis and Chemical Transformations

  • N-[2-(1H-indol-3-yl)ethyl]alkanamide has been utilized in the synthesis of various chemical compounds through controlled reactions. For instance, a modified Bischler-Napieralski reaction using this compound led to the formation of tetrahydro-1H-pyrido[3,4-b]indol-1-ol and its subsequent transformation into various derivatives (Bobowski, 1983).

Applications in Imaging and Diagnostics

  • A compound structurally related to N-[2-(1H-indol-3-yl)ethyl]-4-methylpent-2-enamide, specifically N-[2-(Diethylamino)ethyl]-5-[(Z)-(5-[18F]fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide, has been synthesized for potential use as a positron emission tomography (PET) tracer for imaging cancer tyrosine kinase (Wang et al., 2005).

Exploration in Anticancer Applications

  • A new cytotoxic indole-3-ethenamide, structurally related to the compound , was isolated from a fungus and exhibited moderate cytotoxicity against certain cancer cells, suggesting potential for anticancer research (Wang et al., 2011).

Enamine Synthesis and Potential Bioactivity

  • Related indole compounds have been synthesized and evaluated for their bioactivity, such as in the study of novel indole-based oxadiazole scaffolds with potential as urease inhibitors (Nazir et al., 2018).

Development of Novel Compounds with Biological Activity

  • Research into N-(pyridin-4-yl)-(indol-3-yl)alkylamides, compounds related to this compound, has led to the discovery of novel antiallergic agents (Menciu et al., 1999).

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-4-methylpent-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c1-12(2)7-8-16(19)17-10-9-13-11-18-15-6-4-3-5-14(13)15/h3-8,11-12,18H,9-10H2,1-2H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWHPGSCNOXLGCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C=CC(=O)NCCC1=CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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